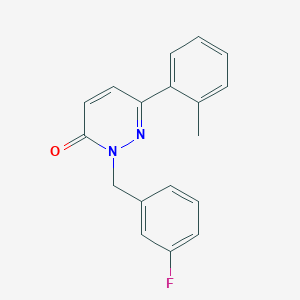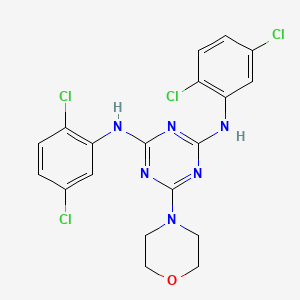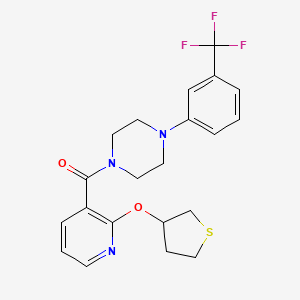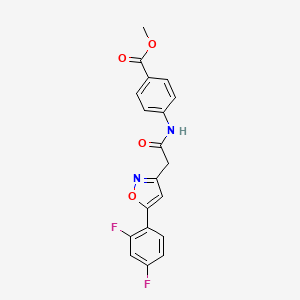
2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the pyridazine family and has a unique structure that allows for the modulation of various biological pathways.
Applications De Recherche Scientifique
2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has shown promising results in various scientific research applications. The compound has been studied for its potential use in treating cancer, neurodegenerative diseases, and inflammation. It has also been investigated for its antimicrobial and antifungal properties. The unique structure of the compound allows for the modulation of various biological pathways, making it a versatile tool for scientific research.
Mécanisme D'action
The mechanism of action of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and neurodegenerative diseases. It has also been shown to modulate the activity of certain receptors involved in inflammation and pain management.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit neuroinflammation, and reduce oxidative stress. It has also been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in neurodegenerative diseases. The compound has been shown to have low toxicity and high selectivity for specific cellular targets, making it a promising tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one in lab experiments is its versatility. The compound can be used to modulate various biological pathways, making it a valuable tool for scientific research. It also has low toxicity and high selectivity for specific cellular targets, making it a safer alternative to other compounds. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one. One direction is to further investigate its potential use in treating cancer, neurodegenerative diseases, and inflammation. Another direction is to explore its antimicrobial and antifungal properties. Additionally, further studies can be conducted to fully understand the mechanism of action of the compound and its potential interactions with other cellular targets. The development of new synthesis methods and modifications to the compound's structure can also lead to the discovery of new applications and potential therapeutic uses.
Conclusion:
In conclusion, 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a promising compound with various potential therapeutic applications. Its unique structure allows for the modulation of various biological pathways, making it a versatile tool for scientific research. The compound has low toxicity and high selectivity for specific cellular targets, making it a safer alternative to other compounds. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves the reaction of 3-fluorobenzyl chloride with o-toluidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with 1,2-dichloroethane and sodium methoxide to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-5-2-3-8-16(13)17-9-10-18(22)21(20-17)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSTAAZVBVGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-dichlorophenyl)(5-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B2594879.png)

![N-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]acetamide](/img/structure/B2594881.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-3-fluorobenzamide](/img/structure/B2594884.png)




![(Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2594894.png)


![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2594901.png)